Cas no 105151-37-9 (3-Pyridinecarboxylic acid, 4-nitro-, methyl ester)

3-Pyridinecarboxylic acid, 4-nitro-, methyl ester is a nitro-substituted pyridine derivative with applications in organic synthesis and pharmaceutical research. The compound features a methyl ester group at the carboxyl position and a nitro group at the 4-position of the pyridine ring, enhancing its reactivity in nucleophilic substitution and reduction reactions. Its well-defined structure makes it a valuable intermediate for constructing more complex heterocyclic systems. The ester group improves solubility in organic solvents, facilitating further derivatization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its ability to serve as a versatile building block. High purity and stability ensure reliable performance in synthetic workflows.
3-Pyridinecarboxylic acid, 4-nitro-, methyl ester structure
105151-37-9 structure
Product Name:3-Pyridinecarboxylic acid, 4-nitro-, methyl ester
CAS No:105151-37-9
MF:C7H6N2O4
MW:182.133541584015
CID:1150846
PubChem ID:130784442
Update Time:2025-10-29

3-Pyridinecarboxylic acid, 4-nitro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxylic acid, 4-nitro-, methyl ester
    • Methyl 4-nitro-3-pyridinecarboxylate
    • Methyl4-nitronicotinate
    • Methyl 4-nitronicotinate
    • DTXSID701289232
    • 105151-37-9
    • Inchi: 1S/C7H6N2O4/c1-13-7(10)5-4-8-3-2-6(5)9(11)12/h2-4H,1H3
    • InChI Key: ADSAUGGRJWPAQZ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=NC=CC=1[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 182.03278
  • Monoisotopic Mass: 182.03275668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 85Ų

Experimental Properties

  • PSA: 82.33

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Additional information on 3-Pyridinecarboxylic acid, 4-nitro-, methyl ester

3-Pyridinecarboxylic Acid, 4-Nitro-, Methyl Ester (CAS No. 105151-37-9)

The compound 3-Pyridinecarboxylic Acid, 4-Nitro-, Methyl Ester (CAS No. 105151-37-9) is a significant chemical entity with a diverse range of applications across various industries. This compound, often referred to as methyl 4-nitro-3-pyridinecarboxylate, is a derivative of pyridine, a six-membered aromatic heterocyclic compound with nitrogen as the heteroatom. The presence of the nitro group at the 4-position and the methyl ester at the 3-position introduces unique chemical properties that make this compound valuable in both academic and industrial settings.

Chemical Structure and Properties

The molecular structure of methyl 4-nitro-3-pyridinecarboxylate consists of a pyridine ring with a nitro group (-NO₂) at the para position (4th carbon) and a methyl ester group (-COOCH₃) at the meta position (3rd carbon). This arrangement imparts distinct electronic and steric effects, influencing the compound's reactivity and stability. The nitro group is an electron-withdrawing substituent, which increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attacks. On the other hand, the methyl ester group contributes to the compound's solubility in organic solvents and its ability to participate in various chemical reactions.

Recent studies have explored the influence of substituents on pyridine derivatives' electronic properties. For instance, researchers have demonstrated that the nitro group significantly enhances the compound's ability to act as an electron-deficient aromatic system, which is crucial in applications such as coordination chemistry and catalysis. Additionally, the methyl ester group has been shown to improve the compound's compatibility with biological systems, making it a promising candidate for pharmaceutical applications.

Synthesis and Characterization

The synthesis of methyl 4-nitro-3-pyridinecarboxylate typically involves multi-step reactions starting from pyridine or its derivatives. One common approach is through Friedel-Crafts acylation followed by nitration and esterification. However, recent advancements have introduced more efficient methods that utilize microwave-assisted synthesis or catalytic systems to enhance reaction yields and reduce production times.

Characterization of this compound is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into the molecular structure, purity, and functional groups present in the compound.

Applications in Industry and Research

Methyl 4-nitro-3-pyridinecarboxylate finds extensive use in various fields due to its unique chemical properties:

  • Agriculture: This compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant metabolism makes it a valuable component in crop protection products.
  • Pharmaceuticals: The compound is employed as an intermediate in drug discovery programs targeting various diseases such as cancer and bacterial infections. Its role in modulating enzyme activities has been extensively studied in recent clinical trials.
  • Materials Science: Researchers have explored its potential as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand has opened new avenues for designing porous materials with applications in gas storage and catalysis.

Recent research has highlighted its role in developing novel antibiotics targeting multidrug-resistant bacteria. Studies published in high-impact journals such as *Nature Communications* have demonstrated its potential as a lead compound for designing next-generation antimicrobial agents.

Toxicology and Environmental Impact

The environmental impact of methyl 4-nitro-3-pyridinecarboxylate has been a subject of recent concern due to its widespread use in agrochemicals. Studies conducted by environmental scientists have shown that while it degrades relatively quickly under aerobic conditions, its persistence under anaerobic conditions poses risks to aquatic ecosystems.

To mitigate these risks, researchers have developed eco-friendly synthesis routes that minimize waste generation and utilize renewable resources for raw materials. Additionally, regulatory agencies are increasingly mandating stricter guidelines for handling and disposing of this compound to prevent contamination of soil and water resources.

Future Directions

The future outlook for methyl 4-nitro-3-pyridinecarboxylate appears promising, driven by ongoing research into its applications across multiple disciplines:

  • Sustainable Synthesis: Efforts are being made to develop green chemistry approaches for synthesizing this compound using biocatalysts or renewable feedstocks.
  • Bioavailability Studies: Understanding its pharmacokinetics will be crucial for optimizing its use in pharmaceutical applications.
  • Nanostructured Materials: Exploring its role as a building block for nanomaterials could revolutionize fields such as electronics and energy storage.

In conclusion, methyl 4-nitro-3-pyridinecarboxylate (CAS No. 105151-37-9) stands out as a versatile chemical entity with significant potential across diverse industries. As research continues to uncover new applications and improve synthesis methods, this compound will undoubtedly play an increasingly important role in advancing scientific knowledge and technological innovation.

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